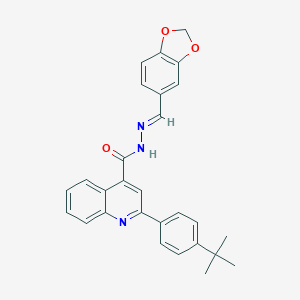![molecular formula C22H20N2O3 B454242 N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B454242.png)
N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide is a complex organic compound known for its unique structure and properties It is characterized by the presence of a xanthene core linked to a carbohydrazide moiety through a 2,5-dimethyl-3-furyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation reaction between 9H-xanthene-9-carbohydrazide and 2,5-dimethyl-3-furyl aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(2,5-Dimethyl-3-furyl)ethylidene]-3-isopropylidenesuccinic anhydride
- 3-Dicyclopropylmethylene-4-E-[1-(2,5-dimethyl-3-furyl)ethylidene]-5-(4-nitrophenylcyanomethylenetetrahydrofuran-2-one)
Uniqueness
N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide stands out due to its unique combination of a xanthene core and a carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C22H20N2O3 |
|---|---|
Peso molecular |
360.4g/mol |
Nombre IUPAC |
N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H20N2O3/c1-13-12-18(15(3)26-13)14(2)23-24-22(25)21-16-8-4-6-10-19(16)27-20-11-7-5-9-17(20)21/h4-12,21H,1-3H3,(H,24,25)/b23-14+ |
Clave InChI |
VSRNXBSIIQYFNU-OEAKJJBVSA-N |
SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
SMILES isomérico |
CC1=CC(=C(O1)C)/C(=N/NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)/C |
SMILES canónico |
CC1=CC(=C(O1)C)C(=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-butoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454160.png)
![2-(2-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454161.png)

![2-(2-methoxyphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454166.png)

![2-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454169.png)

![2-(4-tert-butylphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454172.png)

![2-(4-tert-butylphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454176.png)
![10-acetyl-3-(4-methylphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454178.png)
![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454180.png)
![3-(4-chlorophenyl)-10-hexanoyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454181.png)
